A Technical Guide to 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: A Key Building Block for Pharmaceutical Research
A Technical Guide to 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: A Key Building Block for Pharmaceutical Research
CAS Number: 23516-84-9
Introduction
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is a halogenated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. The presence of both a trifluoromethyl group and an iodine atom on the phenyl ring makes it a versatile synthetic intermediate. The trifluoromethyl moiety is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo-substituent serves as a convenient handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, a representative synthesis protocol, and its application in palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is presented below.
| Property | Value | Reference |
| CAS Number | 23516-84-9 | [1] |
| Molecular Formula | C₈H₄F₃IO | [1] |
| Molecular Weight | 300.02 g/mol | [1] |
| MDL Number | MFCD02260838 | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
| Purity | Typically ≥97% | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Expected Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Two doublets in the aromatic region (around 7.5-8.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. |
| ¹³C NMR | A signal for the carbonyl carbon (around 180-190 ppm, split into a quartet by the fluorine atoms). A quartet for the trifluoromethyl carbon (around 115-125 ppm with a large ¹JCF coupling constant). Four distinct signals in the aromatic region, with the carbon bearing the iodine atom showing a characteristic chemical shift. |
| ¹⁹F NMR | A singlet for the CF₃ group. |
| IR Spectroscopy | A strong absorption band for the C=O stretch (around 1700-1730 cm⁻¹). Strong C-F stretching bands (around 1100-1300 cm⁻¹). Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 300. Characteristic fragmentation patterns would include the loss of CF₃ (m/z 69) and the formation of the 4-iodobenzoyl cation (m/z 233). |
Experimental Protocols
Representative Synthesis of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
This protocol is a representative procedure based on the Friedel-Crafts acylation of iodobenzene with a trifluoroacetic acid derivative.
Reaction:
Materials:
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Iodobenzene
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Trifluoroacetic anhydride (TFAA)
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
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Cool the suspension to 0°C in an ice bath.
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Add trifluoroacetic anhydride (1.2 equivalents) dropwise to the stirred suspension.
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After the addition is complete, add a solution of iodobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0°C.
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Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1 M hydrochloric acid.
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Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x).
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Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford 2,2,2-trifluoro-1-(4-iodophenyl)ethanone.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2,2,2-trifluoro-1-(4-iodophenyl)ethanone with an arylboronic acid.
Materials:
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2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
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Arylboronic acid (1.2 equivalents)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)
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Base (e.g., potassium carbonate, 2.0 equivalents)
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Solvent system (e.g., Toluene and Water, 4:1)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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To a reaction vessel, add 2,2,2-trifluoro-1-(4-iodophenyl)ethanone (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl ketone.
Application in Drug Discovery and Development
The incorporation of a trifluoromethyl group is a widely used strategy in modern medicinal chemistry. This is due to the unique properties it imparts to a molecule:
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Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can prolong the in vivo half-life of a drug.
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Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
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Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of nearby functional groups, which can be crucial for receptor binding.
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Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone serves as a valuable starting material for the synthesis of novel drug candidates that can benefit from these properties. The iodo-substituent allows for the facile introduction of a wide range of molecular fragments via cross-coupling reactions, enabling the rapid generation of libraries of compounds for biological screening.
The general catalytic cycle for the Suzuki-Miyaura reaction, a key transformation for this building block, is depicted below.
Conclusion
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is a high-value building block for researchers in drug discovery and development. Its dual functionality allows for the strategic incorporation of a trifluoromethyl group and further molecular elaboration through cross-coupling chemistry. The protocols and data presented in this guide offer a foundational understanding for the effective utilization of this versatile reagent in the synthesis of novel and potentially therapeutic compounds.
